Methyl 4-nonylbenzoate Methyl 4-nonylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17196133
InChI: InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-2/h11-14H,3-10H2,1-2H3
SMILES:
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol

Methyl 4-nonylbenzoate

CAS No.:

Cat. No.: VC17196133

Molecular Formula: C17H26O2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-nonylbenzoate -

Specification

Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
IUPAC Name methyl 4-nonylbenzoate
Standard InChI InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-2/h11-14H,3-10H2,1-2H3
Standard InChI Key WBIDGCVTTFOIQX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC1=CC=C(C=C1)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 4-nonylbenzoate consists of a benzoic acid backbone with a methyl ester group at the carboxyl position and a nonyl (C<sub>9</sub>H<sub>19</sub>) alkyl chain at the para position. The extended alkyl chain introduces significant hydrophobicity compared to shorter-chain analogs like methyl 4-methylbenzoate (C<sub>9</sub>H<sub>10</sub>O<sub>2</sub>) . The ester functional group confers reactivity typical of carboxylic acid derivatives, including susceptibility to hydrolysis under acidic or basic conditions .

Physicochemical Characteristics

While experimental data for methyl 4-nonylbenzoate is absent in the reviewed literature, extrapolation from structurally similar compounds allows for reasoned predictions:

PropertyMethyl 4-Nonylbenzoate (Predicted)Methyl 4-Methylbenzoate (CAS 99-75-2)
Molecular Weight (g/mol)262.39150.17
Melting Point< 25°C (estimated)32–35°C
Boiling Point~290–310°C (est. at 1 atm)103–104°C at 15 mmHg
Density~0.95–1.00 g/cm³1.06 g/cm³
Solubility in WaterInsoluble<0.1 g/100 mL at 22°C
LogP (Octanol-Water)~6.5–7.52.7 at 25°C

The elongated nonyl chain reduces crystallinity, lowering the melting point relative to methyl 4-methylbenzoate. Increased hydrophobicity (higher LogP) enhances solubility in nonpolar solvents like hexane or chloroform .

Synthesis Pathways

Esterification of 4-Nonylbenzoic Acid

The most plausible route involves Fischer esterification between 4-nonylbenzoic acid and methanol under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>):

4-Nonylbenzoic acid+CH3OHH+Methyl 4-nonylbenzoate+H2O\text{4-Nonylbenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 4-nonylbenzoate} + \text{H}_2\text{O}

This method mirrors the synthesis of methyl 4-formylbenzoate from 4-carboxybenzaldehyde and methyl salicylate . Reaction conditions would likely require reflux (110°C) in a polar aprotic solvent like dimethylacetamide (DMA) to drive equilibrium toward ester formation .

Alternative Methods

  • Transesterification: Reaction of 4-nonylbenzoyl chloride with methanol, though this risks side reactions due to the acyl chloride's high reactivity .

  • Enzymatic Catalysis: Lipase-mediated esterification under mild conditions, reducing energy consumption and byproduct formation .

Applications and Industrial Relevance

Surfactants and Emulsifiers

The amphiphilic structure of methyl 4-nonylbenzoate (polar ester head, nonpolar alkyl tail) suggests utility in:

  • Detergent formulations: As a co-emulsifier in heavy-duty cleaners.

  • Polymer plasticizers: To improve flexibility in polyvinyl chloride (PVC) resins, analogous to dioctyl phthalate .

Pharmaceutical Intermediates

Methyl 4-vinylbenzoate—a related compound—serves as a precursor in drug synthesis . By extension, methyl 4-nonylbenzoate could act as a hydrophobic moiety in prodrug design or controlled-release formulations.

Specialty Chemicals

  • Fragrance components: Methyl 4-methylbenzoate exhibits a sweet, anisic odor ; the nonyl variant may contribute to long-lasting base notes in perfumery.

  • Lubricant additives: High thermal stability from the aromatic ring could mitigate oxidative degradation in industrial oils.

Stability and Reactivity

Thermal Decomposition

Esters with branched alkyl chains typically decompose at temperatures exceeding 200°C via radical mechanisms. For methyl 4-nonylbenzoate, primary degradation products would likely include:

  • Nonylbenzene (from decarboxylation)

  • Methanol and 4-nonylbenzoic acid (via hydrolysis)

Hydrolytic Sensitivity

The ester bond is susceptible to hydrolysis:

  • Acidic conditions: Reversible protonation of the carbonyl oxygen, leading to slower cleavage.

  • Basic conditions: Irreversible saponification to 4-nonylbenzoate salts and methanol .

Future Research Directions

  • Synthetic Optimization: Develop catalyst systems (e.g., zeolites, ionic liquids) to enhance esterification yields .

  • Toxicological Profiling: Assess endocrine disruption potential given structural similarity to alkylphenols.

  • Material Science Applications: Explore use in self-assembled monolayers (SAMs) for hydrophobic coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator